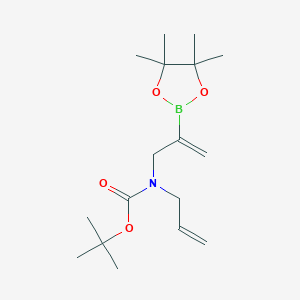

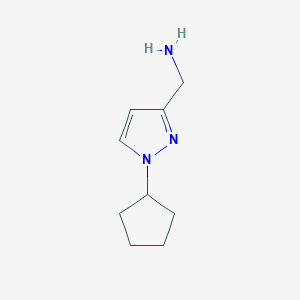

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is similar to the one you’re asking about. It has a molecular weight of 323.24 and is a solid at room temperature . It’s stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, similar compounds have been synthesized through substitution reactions or multi-step processes using different starting materials .Molecular Structure Analysis

The InChI code for the similar compound is1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20) . This provides a detailed description of the molecule’s structure. and is a solid at room temperature . It’s stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

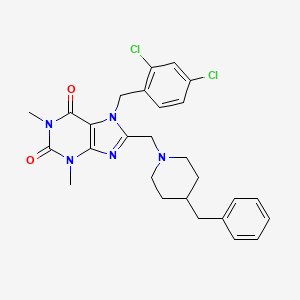

Tert-butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate has been identified as a significant intermediate in the synthesis of various biologically active compounds. For instance, it's an important intermediate in the synthesis of crizotinib, an anti-cancer drug. The compound is synthesized through a series of steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure is confirmed through MS and 1HNMR spectrum (D. Kong et al., 2016).

Crystal Structure and DFT Study

The compound's crystal structure and physical characteristics are of great interest. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, has been studied for its crystal structure. Density Functional Theory (DFT) is used to compare calculated values with X-ray diffraction values, confirming the optimized molecular structure. Such studies are crucial for understanding the physicochemical properties of these compounds, which in turn informs their use in various applications (W. Ye et al., 2021).

Reactivity Studies

Studies on the reactivity of compounds like tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, which are similar in structure, have led to the preparation of various pyrroles and dihydrothienopyrroles. These findings demonstrate the versatility of these compounds in organic synthesis and their potential applications in the development of new materials or molecules (D. Brugier et al., 2001).

Atmospheric CO2 Fixation

In an innovative application, tert-butyl hypoiodite (t-BuOI) has been utilized in cyclizative atmospheric CO2 fixation by unsaturated amines, such as allyl amines, leading to cyclic carbamates. This process, which includes the use of similar compounds, highlights their potential role in environmental chemistry, particularly in carbon capture strategies (Y. Takeda et al., 2012).

Polymerization and Functionalization

The compound plays a role in the polymerization process and post-polymerization functionalization. For example, allylboration has been employed as a tool for the functionalization of poly(butadiene-co-[4,4,5,5-tetramethyl-2-(3-methyl-1,3-butadienyl)-1,3,2-dioxaborolane]), demonstrating the compound's utility in material science and polymer chemistry (Hannes Leicht et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is an important intermediate in many biologically active compounds such as crizotinib , which targets the anaplastic lymphoma kinase (ALK) and the c-Met/Hepatocyte growth factor receptor (HGFR).

Mode of Action

It is known that the compound can be used in the suzuki–miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.

Propriétés

IUPAC Name |

tert-butyl N-prop-2-enyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-10-11-19(14(20)21-15(3,4)5)12-13(2)18-22-16(6,7)17(8,9)23-18/h10H,1-2,11-12H2,3-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRNMYOBOWKOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)CN(CC=C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2837861.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)

![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837874.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)